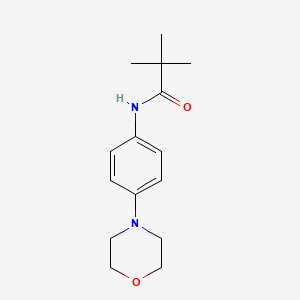

2,2-dimethyl-N-(4-morpholinophenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,2-dimethyl-N-(4-morpholinophenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholinophenyl groups and propanamide linkages. These compounds are of interest due to their potential biological activities and their structural characteristics, which include various substituents on the phenyl ring and the propanamide backbone .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic raw materials and proceeding through various intermediates. For example, the synthesis of a bio-functional hybrid compound was achieved in one step from ethan-1-amine and flurbiprofen . Another compound was synthesized through a halogenated hydrocarbon amination reaction, followed by confirmation of its structure using several analytical techniques . The synthesis of a potential antisenility agent involved the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . Lastly, the synthesis of a morpholinol derivative was performed via amination and cyclization, demonstrating a high yield and confirming the structure with IR and NMR .

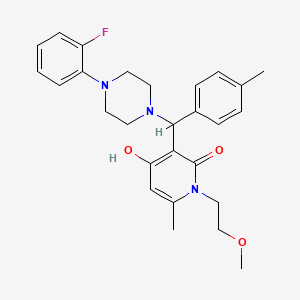

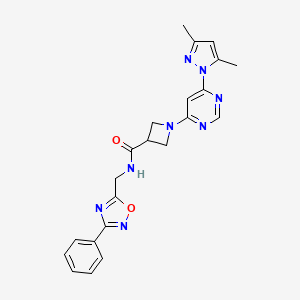

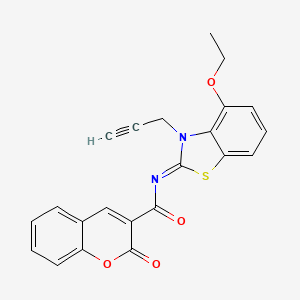

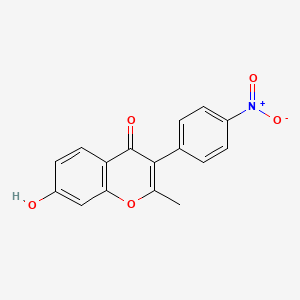

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized using various techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of a quinolinyl-phenylmethyl propanamide derivative was elucidated, revealing a monoclinic system with specific bond angles and lengths, and the presence of weak hydrogen bonds contributing to a three-dimensional structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include amination, cyclization, and the use of reagents like the Vilsmeier-Haack reagent. The reactions are carefully designed to introduce specific functional groups and to build the desired molecular framework. The papers describe the optimization of these reactions to improve yields and to ensure the correct structural formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and the results of the analytical techniques. For example, the crystallographic data provides insights into the density and molecular packing of the compound . The spectral data from NMR and IR help in confirming the presence of specific functional groups and the purity of the compounds. These properties are essential for predicting the behavior of the compounds in biological systems and for their potential applications in medicinal chemistry .

科学的研究の応用

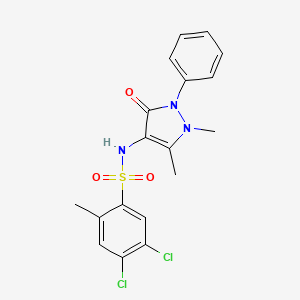

1. Glucocorticoid Receptor Modulation

2,2-Dimethyl-3,3-diphenyl-propanamides, closely related to 2,2-dimethyl-N-(4-morpholinophenyl)propanamide, have been identified as novel glucocorticoid receptor modulators. These compounds display agonist activity in GR-mediated transrepression assays and reduced activity in GR-mediated transactivation assays, with some showing anti-inflammatory activity comparable to prednisolone but with fewer side effects (Yang et al., 2010).

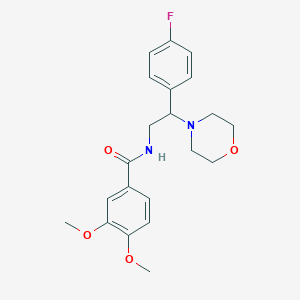

2. NK1 Receptor Antagonism

A compound structurally similar to 2,2-dimethyl-N-(4-morpholinophenyl)propanamide, specifically 1-(5-[[2R,3S)-2-[1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]oxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, has been effective as an h-NK1 receptor antagonist with potential applications in emesis and depression (Harrison et al., 2001).

3. Potential in Anticancer Therapy

Research on rhenium(I) complexes, including compounds like 4,4'-dimethyl-2,2'-bipyridine, has shown that these compounds can exhibit significant anticancer activity, particularly in circumventing cisplatin resistance (Knopf et al., 2017).

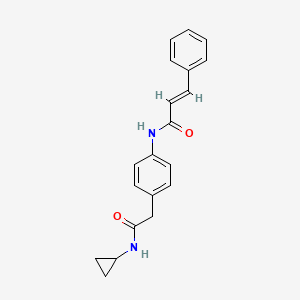

4. Anticonvulsant Hybrid Compounds

Compounds combining 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamide structures with other chemical fragments have shown potential as new hybrid anticonvulsant agents, particularly effective in preclinical seizure models (Kamiński et al., 2015).

5. Development of Potent CB2 Agonists

A study on 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide demonstrated its potency as a selective CB2 agonist, showing efficacy in a rat model of neuropathic pain (Chu et al., 2009).

作用機序

Target of Action

The primary targets of the compound “2,2-dimethyl-N-(4-morpholinophenyl)propanamide” are currently unknown

Mode of Action

Result of Action

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-N-(4-morpholin-4-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAAOHUPIASGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(4-morpholinophenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)